
9,10-Di(1H-pyrazol-4-yl)anthracene
Übersicht
Beschreibung
9,10-Di(1H-pyrazol-4-yl)anthracene is a useful research compound. Its molecular formula is C20H14N4 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
OLED and Electroluminescent Device Applications
9,10-Di(1H-pyrazol-4-yl)anthracene and its derivatives have been explored for their potential in organic light-emitting diodes (OLEDs) and electroluminescent devices. Novel twisted anthracene derivatives have demonstrated significant improvement in the performance of blue OLEDs. These materials exhibit high current and power efficiencies, making them promising candidates for blue emission materials in OLED technology (Wang et al., 2015). Additionally, other anthracene derivatives have shown high luminescence efficiency and excellent stability, further indicating their potential in electroluminescent device applications (Zhuang et al., 2014).
Piezofluorochromic Properties
Anthracene derivatives, including this compound, have been studied for their piezofluorochromic properties. These properties refer to the ability of a material to change color when subjected to pressure or mechanical force. Research indicates that the fluorescence emissions of these compounds are affected by external stimuli, such as pressure, which is valuable for developing smart luminescent materials for applications like pressure sensors and information-recording devices (Zheng et al., 2014).
Aggregation-Induced Emission and Cell Imaging Applications
Anthracene-based compounds with aggregation-induced emission (AIE) behaviors have been synthesized and explored for their applications in cell imaging. These compounds, when applied in biological systems, can act as fluorochromes, demonstrating their potential in the field of bio-imaging and molecular biology (Wang et al., 2020).
Applications in Molecular Engineering and Fluorescence Switching
Molecular engineering of anthracene-based emitters has shown promising results for highly efficient, nondoped deep-blue fluorescent OLEDs. These materials can achieve deep-blue emission with high quantum efficiency, indicating their potential in advanced display technologies (Wang et al., 2020). Additionally, anthracene derivatives have been explored for multi-stimuli responsive fluorescence switching, useful in sensing, detection, and display devices (Dong et al., 2013).
Eigenschaften
IUPAC Name |
4-[10-(1H-pyrazol-4-yl)anthracen-9-yl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-2-6-16-15(5-1)19(13-9-21-22-10-13)17-7-3-4-8-18(17)20(16)14-11-23-24-12-14/h1-12H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVXONZIPIYOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CNN=C4)C5=CNN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


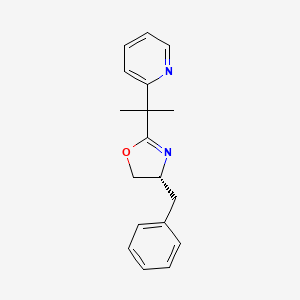
![1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine]](/img/structure/B8246339.png)
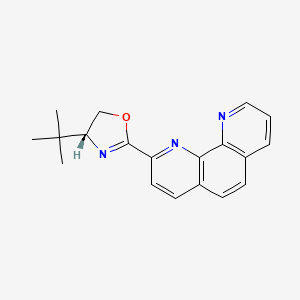

![4-[4-(4-formylphenyl)-2,5-bis(imidazol-1-ylmethyl)phenyl]benzaldehyde](/img/structure/B8246381.png)
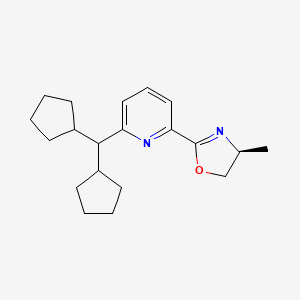
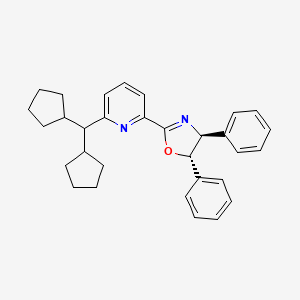
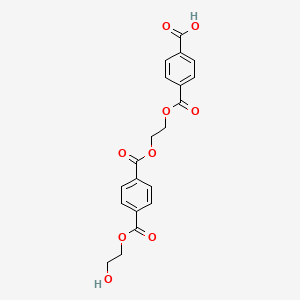
![4-[4-[3,5-bis[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B8246398.png)
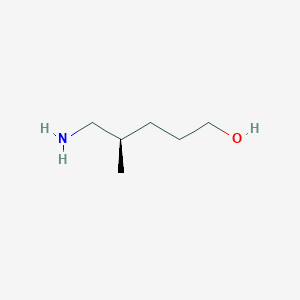


![5,7-Dichloro-6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8246435.png)
![4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B8246454.png)
